4-Ethoxy-3-methoxymandelic Acid
Description
Contextualization within Aromatic Hydroxy Acid Chemistry
Aromatic hydroxy acids are a class of organic compounds that feature a carboxylic acid and a hydroxyl group attached to an aromatic ring. Mandelic acid and its derivatives are a prominent subgroup of α-hydroxy acids, where the hydroxyl group is located on the carbon atom adjacent to the carboxyl group. nih.gov The reactivity and properties of these molecules are significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov
In the case of 4-ethoxy-3-methoxymandelic acid, the presence of two alkoxy groups (ethoxy and methoxy) on the phenyl ring is expected to influence its acidity, solubility, and reactivity compared to unsubstituted mandelic acid or its hydroxylated counterparts. These substitutions can affect the electron density of the aromatic ring and the stability of reaction intermediates, thereby influencing its synthetic accessibility and potential biological activity. nih.gov
Historical Perspectives on Research into Substituted Mandelic Acids
Research into substituted mandelic acids has a long history, driven by their importance in organic synthesis and their biological relevance. Early studies, dating back to the early 20th century, focused on the synthesis and characterization of various mandelic acid derivatives to understand the effects of substitution on their chemical and physical properties.
While specific historical research on this compound is not extensively documented, the foundational work on related compounds provides a basis for understanding its chemistry. For instance, the synthesis of the closely related 4-hydroxy-3-methoxymandelic acid (VMA) has been a subject of interest due to its role as a metabolite of catecholamines. nist.gov The methods developed for VMA and other substituted mandelic acids, such as the condensation of a substituted phenol (B47542) with glyoxylic acid, offer a potential pathway for the synthesis of this compound. nist.gov A Chinese patent describes a method for preparing 3-ethoxy-4-hydroxymandelic acid, a positional isomer, through the condensation of 2-ethoxyphenol (B1204887) with glyoxylic acid, further suggesting a viable synthetic strategy. google.com
Contemporary Academic Significance and Emerging Research Trajectories for this compound
The contemporary significance of substituted mandelic acids lies in their application as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net The enantiomers of these acids are particularly valuable as they can exhibit different biological activities. researchgate.net
While direct research on this compound is limited, its potential can be inferred from the applications of its analogs. For example, alkoxy-substituted mandelic acid derivatives are being explored in the development of new therapeutic agents. nih.gov The unique lipophilicity and steric hindrance provided by the ethoxy group in this compound could lead to novel pharmacological properties.
Emerging research trajectories for this compound could include:
Asymmetric Synthesis: Developing stereoselective methods to obtain the pure enantiomers of this compound. nih.gov
Bioactivity Screening: Investigating its potential as an antimicrobial, anti-inflammatory, or anticancer agent, given the known activities of other mandelic acid derivatives.
Material Science: Exploring its use as a monomer or a chiral resolving agent in polymer chemistry.
The precursor, 4-ethoxy-3-methoxybenzaldehyde (B93258), is utilized in the synthesis of various bioactive compounds, indicating a potential demand for its derivatives like this compound in medicinal chemistry. nih.govresearchgate.netrsc.orgresearchgate.net
Chemical and Physical Properties
Due to the limited availability of experimental data for this compound, many of its properties are inferred from its close structural analog, 4-hydroxy-3-methoxymandelic acid (VMA), and its precursor, 4-ethoxy-3-methoxybenzaldehyde.
| Property | Value/Description | Source |
| Molecular Formula | C11H14O5 | Inferred |
| Molecular Weight | 226.23 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred from sigmaaldrich.com |
| Melting Point | Not available. For comparison, the melting point of 4-hydroxy-3-methoxymandelic acid is 132-134 °C (decomposes). sigmaaldrich.com | sigmaaldrich.com |
| Solubility | Expected to have limited solubility in water and be more soluble in organic solvents like ethanol (B145695) and methanol, similar to other substituted mandelic acids. The ethoxy group may slightly decrease water solubility compared to the hydroxy analog. | Inferred from sigmaaldrich.com |
| Acidity (pKa) | The pKa value is not experimentally determined. It is expected to be in the range of other mandelic acids, influenced by the electron-donating effects of the alkoxy groups. | Inferred |
Synthesis and Manufacturing
A plausible synthetic route to this compound involves a two-step process starting from 4-ethoxy-3-methoxybenzaldehyde.
Step 1: Formation of the Cyanohydrin
The first step is the reaction of 4-ethoxy-3-methoxybenzaldehyde with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin, 4-ethoxy-3-methoxymandelonitrile. This reaction is a classic method for the synthesis of α-hydroxy acids from aldehydes.
Step 2: Hydrolysis of the Cyanohydrin
The second step involves the hydrolysis of the nitrile group of the cyanohydrin under acidic or basic conditions to yield the carboxylic acid, this compound.
This synthetic approach is analogous to the well-established methods for preparing other substituted mandelic acids. nist.gov A Chinese patent for the synthesis of the isomeric 3-ethoxy-4-hydroxymandelic acid utilizes the reaction of 2-ethoxyphenol with glyoxylic acid, which represents an alternative synthetic strategy. google.com
| Precursor | Reagents | Product | Reference |
| 4-Ethoxy-3-methoxybenzaldehyde | 1. HCN or NaCN2. H3O+ or OH- (hydrolysis) | This compound | Inferred from general synthesis of mandelic acids |
| 2-Ethoxyphenol | Glyoxylic acid, NaOH | 3-Ethoxy-4-hydroxymandelic acid (isomer) | google.com |
Analytical Methodologies
The analysis of this compound would likely employ chromatographic and spectroscopic techniques similar to those used for other mandelic acid derivatives.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of mandelic acids. nih.gov For chiral separation of the enantiomers of this compound, chiral stationary phases would be employed. nih.govscielo.brnih.govmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be crucial for achieving good separation. nih.gov
Spectroscopic Methods
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of related methoxy-phenyl compounds can provide an indication of the expected fragmentation. nist.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for elucidating the detailed molecular structure, including the positions of the ethoxy and methoxy (B1213986) groups on the aromatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the hydroxyl, carboxyl, and ether groups.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-8-5-4-7(6-9(8)15-2)10(12)11(13)14/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
InChI Key |
MEWFVBGJPWIEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 3 Methoxymandelic Acid
Classical Chemical Synthesis Approaches
Classical synthesis relies on well-established organic chemistry reactions, primarily building the molecule from simpler aromatic precursors through multi-step sequences. Significant research has focused on achieving high yields and, more critically, on controlling the stereochemistry at the chiral center of the mandelic acid moiety.
Multi-Step Synthesis Strategies from Aromatic Precursors
The predominant strategy for synthesizing 4-ethoxy-3-methoxymandelic acid and its close analogs involves the condensation of a substituted phenol (B47542) with glyoxylic acid. google.comgoogle.com This approach is a cornerstone for producing various vanillin-related compounds. atamanchemicals.com
A common pathway starts with an appropriate aromatic precursor, such as guethol (2-ethoxyphenol), which possesses the required ethoxy group. The synthesis proceeds via an electrophilic aromatic substitution where the phenoxide ion attacks glyoxylic acid. nih.gov The reaction is typically carried out in an aqueous alkaline medium. google.com The resulting intermediate, this compound, is then isolated. An analogous and well-documented synthesis is that of 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid, VMA), which uses guaiacol as the precursor. nih.gov This process involves the condensation of guaiacol with glyoxylic acid, followed by oxidation of the mandelic acid intermediate to yield vanillin (B372448). atamanchemicals.com Another historical multi-step route involves starting from vanillin, converting it to a cyanohydrin intermediate, which is then hydrolyzed to the corresponding mandelic acid. nih.gov This latter method, however, often results in lower yields. nih.gov
Stereoselective and Asymmetric Synthesis Methods for Enantiomeric Forms
Obtaining enantiomerically pure forms of this compound is crucial, as different enantiomers often exhibit distinct biological activities. researchgate.net Asymmetric synthesis aims to directly produce one enantiomer over the other, avoiding the 50% theoretical yield limit of classical resolutions. rsc.org
While specific documented examples for this compound are not prevalent, general methods for the asymmetric synthesis of mandelic acid derivatives are well-established and applicable. One-pot organocatalytic methods have been developed that start from simple aldehydes. nih.govresearchgate.net These processes can involve a sequence of reactions, such as a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening hydrolysis, using chiral organocatalysts like epi-quinine-derived ureas to induce enantioselectivity. nih.govresearchgate.net Another strategy involves the asymmetric addition of cyanide or other nucleophiles to imines derived from aromatic aldehydes, often employing chiral phase-transfer catalysts or chiral auxiliaries to control the stereochemical outcome. mdpi.comyale.edu These methods provide a direct route to highly enantiomerically enriched chiral building blocks. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Research on the analogous synthesis of VMA from guaiacol has shown that careful control of parameters is essential. nih.govresearchgate.net Lowering the reaction temperature significantly improves yield by minimizing the Cannizzaro reaction. nih.gov For instance, reducing the temperature from 50°C to 25°C can nearly double the yield. nih.gov The molar ratio of the reactants is also critical; an excess of the phenolic compound is often used to suppress the formation of disubstituted byproducts. atamanchemicals.comresearchgate.net The pH of the medium and the rate of addition of reagents are also key factors influencing the reaction's efficiency. researchgate.net The use of certain catalysts, such as Al³⁺, has been shown to increase the selectivity for the desired product by minimizing the formation of impurities. researchgate.net
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | Decrease from 50°C to 25°C | Yield increased from 32% to 54% | nih.gov |
| Temperature | Optimal range of 20-25°C | Maximizes yield of the desired mandelic acid product | researchgate.net |
| Reagent Ratio (Guaiacol:Glyoxylic Acid) | Not less than 1.5:1 | Minimizes formation of disubstituted impurities | researchgate.net |
| Catalyst | Addition of Al³⁺ | Selectivity for VMA increased from 83% to 88% | researchgate.net |
| Reaction Time | Maximum yield achieved after 18 hours | Longer times (e.g., 120 hours) did not improve yield | nih.gov |
| Reagent Addition | Slow, dropwise addition of ice-cold glyoxylic acid | Increases yield to 68-75% by lessening the Cannizzaro reaction | nih.gov |
Chemoenzymatic and Biocatalytic Synthesis Pathways
Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to produce enantiomerically pure compounds under mild conditions, offering a green alternative to classical chemical synthesis. researchgate.netnih.gov
Enzymatic Resolution and Derivatization Approaches
Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. researchgate.net This process utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For mandelic acid derivatives, this often involves the enantioselective transesterification of a racemic ester. bohrium.comnih.gov For example, lipases such as Novozym 435 or Lipase PS 'Amano' can be used with an acyl donor like vinyl acetate to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netbohrium.com
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer. rsc.org This allows for a theoretical yield of 100% for the desired enantiomer. For mandelic acids, this can be achieved using a mandelate (B1228975) racemase enzyme to continuously convert the unwanted enantiomer back into the racemate, which can then be resolved by the lipase. rsc.org
Microbial Fermentation and Engineered Biosynthetic Pathways
Microbial fermentation presents a powerful method for producing valuable aromatic compounds from renewable feedstocks like glucose. nih.govmdpi.com While a direct microbial fermentation pathway for this compound is not established, extensive work on the biosynthesis of the closely related compound vanillin provides a clear blueprint for how such a pathway could be engineered. nih.govresearchgate.net
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the de novo synthesis of vanillin. mdpi.comacs.org These engineered pathways typically begin with intermediates from the host's central metabolism, such as those in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. acs.org Key intermediates like 3-dehydroshikimic acid or p-coumaric acid are diverted and converted through a series of heterologous enzymatic steps to produce vanillin. mdpi.comacs.org Creating a pathway for this compound would involve identifying or engineering enzymes capable of performing the necessary hydroxylation, methylation, and particularly, the specific ethoxylation steps on an aromatic precursor, a significant but plausible challenge in synthetic biology. nih.govoup.comresearchgate.net
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. mdpi.comnih.govispe.org Traditional synthetic routes for mandelic acid derivatives have often relied on hazardous reagents and generated significant waste. google.com In contrast, a green chemistry approach seeks to minimize the environmental impact by focusing on aspects such as atom economy, the use of renewable feedstocks, and the avoidance of toxic substances. mdpi.comnih.govewadirect.com
A hypothetical traditional synthesis of this compound might involve the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis. This method, while effective, presents several environmental and safety concerns, including the use of highly toxic cyanide. google.com
Modern synthetic strategies aim to replace such hazardous materials and processes with safer and more sustainable alternatives. The development of greener synthetic routes for this compound can be guided by the twelve principles of green chemistry.
Key Green Chemistry Considerations in the Synthesis of this compound:
Prevention of Waste: The primary goal is to design synthetic pathways that generate minimal waste, avoiding the need for costly and environmentally damaging waste treatment. ispe.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ewadirect.com For instance, catalytic reactions are preferred over stoichiometric ones as they are more atom-economical.
Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that pose little or no toxicity to human health and the environment. ewadirect.com An example in the context of mandelic acid synthesis is the replacement of cyanide with less hazardous reagents. mpg.de
Designing Safer Chemicals: The final product itself should be designed to be non-toxic and biodegradable.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ispe.org The use of microwave-assisted synthesis can also be a more energy-efficient approach. mdpi.com
Use of Renewable Feedstocks: Whenever practical, raw materials should be derived from renewable resources rather than depleting fossil fuels. ewadirect.com Biocatalytic methods, for example, can utilize renewable starting materials. tandfonline.comnih.gov
Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. pharmaceutical-technology.com Biocatalysis, using enzymes, offers high selectivity and operates under mild conditions. mdpi.commpg.de
Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products.
Real-time Analysis for Pollution Prevention: The development of analytical methodologies for real-time monitoring and control of chemical processes can prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
A promising green alternative for the synthesis of mandelic acid derivatives involves biocatalysis. mpg.dechemeurope.com For example, enzymes can be used to convert starting materials like benzaldehyde derivatives into mandelic acid with high stereoselectivity and under mild, aqueous conditions, thereby avoiding the use of toxic reagents and organic solvents. mpg.denih.gov
The table below illustrates a comparison between a hypothetical traditional synthetic route and a potential greener route for this compound, highlighting the improvements based on green chemistry principles.
| Green Chemistry Principle | Traditional Synthetic Approach | Greener Synthetic Approach |
|---|---|---|
| Prevention of Waste | Generates significant inorganic salt waste from neutralization steps. | Minimizes waste through catalytic processes and recycling of catalysts. |
| Atom Economy | Lower atom economy due to the use of stoichiometric reagents. | Higher atom economy achieved through catalytic and biocatalytic methods. |
| Less Hazardous Chemical Syntheses | Employs highly toxic reagents such as sodium cyanide. | Utilizes non-toxic or less toxic reagents, for example, biocatalytic routes avoiding cyanide. |
| Safer Solvents and Auxiliaries | Often uses volatile and hazardous organic solvents. | Employs safer solvents like water or ethanol, or solventless conditions. |
| Design for Energy Efficiency | May require high temperatures and pressures, leading to high energy consumption. | Reactions are often conducted at or near ambient temperature and pressure. |
| Use of Renewable Feedstocks | Typically relies on petrochemical-based starting materials. | Can potentially utilize renewable feedstocks through biocatalytic pathways. |
| Reduce Derivatives | May involve protection and deprotection steps, adding to the number of reaction steps. | Aims for direct conversion of starting material to product, avoiding derivatization. |
| Catalysis | Often uses stoichiometric amounts of reagents. | Employs catalytic amounts of reagents, including enzymes (biocatalysis), which can be recycled. |
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.
Advanced Analytical Characterization Techniques in Research
Chromatographic Separation and Detection Methodologies
Chromatography is the cornerstone for isolating and quantifying 4-Ethoxy-3-methoxymandelic acid. The choice of technique depends on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of mandelic acid derivatives due to its versatility and sensitivity. For compounds like this compound, reversed-phase HPLC is typically employed. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Research on the closely related compound, 4-hydroxy-3-methoxymandelic acid (VMA), demonstrates the power of this approach. Methodologies often involve a combination of a reversed-phase C18 column and an anion exchange column to achieve selective isolation from complex biological fluids like urine. capes.gov.br The mobile phase for acidic compounds like mandelic acid derivatives often consists of a solvent mixture, such as n-hexane with a polarity modifier like isopropanol (B130326) or ethanol (B145695), and an additive like trifluoroacetic acid (TFA) to ensure the analyte is in a consistent protonation state. nih.gov Detection is commonly achieved using UV detectors set at a wavelength where the aromatic ring of the molecule absorbs light, for instance, around 230 nm. nih.gov For enhanced sensitivity and selectivity, especially at low concentrations, electrochemical detection can also be utilized. capes.gov.br
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | n-Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | Elution of the compound from the column. TFA controls pH. |
| Flow Rate | 0.4–1.2 ml/min | Controls the speed of the separation. |
| Detection | UV at ~230 nm | Quantifies the compound based on light absorbance. |
| Injection Volume | 10 µl | Amount of sample introduced for analysis. |
This table presents typical HPLC parameters based on methods developed for closely related mandelic acid derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for analyzing volatile and thermally stable compounds. However, this compound, like other organic acids, is not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required prior to analysis. This typically involves trimethylsilylation, where reactive protons (from hydroxyl and carboxylic acid groups) are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility. nih.govnih.gov
Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and quantitative data. nih.gov This technique is particularly powerful for analyzing the compound in complex biological matrices like serum or urine, as it can distinguish the analyte from a multitude of interfering substances. nih.govnih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled versions of the analyte, is a common practice to ensure accurate quantification by correcting for any sample loss during preparation and analysis. nih.gov
Since this compound possesses a chiral center at the alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Enantiomers have identical physical properties in an achiral environment, making their separation difficult. libretexts.org Chiral separation techniques are therefore essential to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. thieme-connect.de
A primary method for this is chiral HPLC, which utilizes a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, for example, can create a chiral environment within the column where the two enantiomers interact differently, leading to different retention times and thus, their separation. nih.gov The separated enantiomers can then be quantified to determine their relative proportions. For mandelic acid and its derivatives, baseline resolution has been successfully achieved using such methods. nih.gov
An alternative strategy involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or even crystallization. libretexts.org After separation, the resolving agent can be chemically removed to yield the individual, pure enantiomers.
Spectroscopic and Spectrometric Elucidation Strategies
While chromatography separates, spectroscopy and spectrometry are used to elucidate the precise chemical structure and confirm the identity of the isolated compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra would be used for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. This would include a triplet and a quartet for the ethyl protons of the ethoxy group, a singlet for the methoxy (B1213986) group protons, distinct signals for the protons on the aromatic ring, and a singlet for the proton on the alpha-carbon. The position (chemical shift), splitting pattern, and integration of these signals would confirm the connectivity of the atoms.
¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom, confirming the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Data for the closely related compound 4-hydroxy-3-methoxymandelic acid provides a reference for the expected spectral features. chemicalbook.comnih.gov
Advanced mass spectrometry provides information beyond just the molecular weight. When coupled with GC (as in GC-MS), the electron ionization (EI) method produces a reproducible fragmentation pattern that serves as a molecular fingerprint. nih.gov For this compound, characteristic fragments would likely result from the loss of the carboxyl group (-COOH) and cleavage at the C-C bond between the aromatic ring and the alpha-carbon.
Isotopic labeling is a powerful application of MS used for quantification and metabolic studies. In this technique, a version of this compound is synthesized with one or more atoms replaced by a heavier isotope (e.g., deuterium, ¹³C). This labeled compound is used as an internal standard in quantitative analysis. nih.gov Since the labeled standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the extraction process. Any loss during sample preparation will affect both the analyte and the standard equally. By measuring the ratio of the natural analyte to the isotopically labeled standard in the mass spectrometer, a highly accurate and precise quantification can be achieved. nih.gov
Development and Validation of Analytical Platforms for Research Applications
The accurate and reliable quantification of mandelic acid derivatives in various biological and chemical matrices is crucial for a wide range of research applications. To this end, several sophisticated analytical platforms have been developed and rigorously validated, primarily focusing on 4-hydroxy-3-methoxymandelic acid (VMA) due to its significance as a biomarker. These methods, detailed below, offer high sensitivity, specificity, and reproducibility, and their principles are broadly applicable for the analysis of related compounds such as this compound.
The primary techniques employed for the analytical characterization of these compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone for the analysis of VMA and similar compounds, offering robust and versatile platforms for separation and quantification.
One established HPLC method utilizes a C8 column with a mobile phase consisting of a 30:70 (v/v) mixture of acetonitrile (B52724) and 0.1% o-phosphoric acid, delivered at a flow rate of 0.9 mL/min. sigmaaldrich.com Detection is commonly achieved using a Photodiode Array (PDA) detector at a wavelength of 279 nm. sigmaaldrich.com The validation of such methods is critical to ensure their reliability. Key validation parameters for an HPLC-PDA method for VMA are summarized in the table below.
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Coefficient of Determination (r²) | 0.996 |
| Limit of Detection (LOD) | 1.96 µg/mL |
| Limit of Quantitation (LOQ) | 5.96 µg/mL |
| Precision (Intra-day) | < 2% RSD |
| Precision (Inter-day) | < 5% RSD |
| Accuracy | 98 - 102% |
This table presents validation data for the HPLC-PDA analysis of 4-hydroxy-3-methoxymandelic acid.
Another approach involves HPLC with electrochemical detection (ED), which provides enhanced sensitivity. nih.gov This method often employs solid-phase extraction (SPE) for sample clean-up prior to analysis. nih.gov A fluorometric HPLC method has also been developed, demonstrating excellent sensitivity and specificity. nih.gov This particular method showed a linear range up to 400 µmol/L with within-run and between-run coefficients of variation at 3.0% and 3.7%, respectively. nih.gov
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high specificity for the analysis of VMA. These methods typically involve a derivatization step to increase the volatility of the analyte. A common procedure involves silylation of the sample. nih.gov
In a reported GC-based method, phenylpropionic acid is used as an external standard and resorcinol (B1680541) as an internal standard. nih.gov The validation of this method demonstrated good precision, with a within-run coefficient of variation ranging from 2% to 14%. nih.gov Capillary GC has been shown to produce superior chromatograms compared to packed-column GC for the analysis of VMA. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of VMA in complex biological matrices like urine due to its exceptional sensitivity and specificity. These methods often utilize a simple "dilute-and-shoot" sample preparation, which significantly reduces sample processing time.
A validated LC-MS/MS method for VMA demonstrated excellent linearity over a wide calibration range (4.44–800 µmol/L). The precision of the method is highlighted by the low coefficients of variation for both intra- and inter-day measurements.
| Parameter | Quality Control Low | Quality Control High |
| Intra-day CV (%) | 5 | 6 |
| Inter-day CV (%) | 2 | 7 |
This table summarizes the precision data from the validation of an LC-MS/MS method for 4-hydroxy-3-methoxymandelic acid.
These LC-MS/MS methods are highly reproducible, with coefficients of variation generally below 6%, and calibration curves consistently show excellent linearity with r² values greater than 0.999.
Metabolic and Biotransformation Studies of 4 Ethoxy 3 Methoxymandelic Acid
In Vitro Enzymatic Transformations and Reaction Mechanisms
The primary enzymatic transformation documented for molecules structurally similar to 4-ethoxy-3-methoxymandelic acid is oxidative decarboxylation. This reaction is a key step in the mandelate (B1228975) metabolic pathway found in various microorganisms. Research has demonstrated the effective use of recombinant Escherichia coli to achieve this transformation.
In one pivotal study, E. coli was engineered to express the benzoylformate decarboxylase (MdlC) gene from Pseudomonas putida. nih.govresearchgate.net This recombinant strain successfully converted (S)-3-ethoxy-4-hydroxymandelic acid, a close structural analog, into ethyl vanillin (B372448). nih.gov The reaction involves the removal of the carboxyl group from the mandelic acid structure, yielding the corresponding aldehyde. This biotransformation highlights a specific and efficient oxidative pathway applicable to ethoxy-substituted mandelic acid derivatives. nih.gov
The mandelate pathway in Pseudomonas putida is a well-characterized route for the degradation of aromatic compounds and has been a source for enzymes used in biocatalysis. researchgate.netacs.org The core enzymes in this pathway include mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which collectively convert mandelic acid to benzaldehyde. researchgate.netasm.org The action of benzoylformate decarboxylase is central, catalyzing the non-oxidative decarboxylation of benzoylformate (the keto-acid intermediate) to benzaldehyde, a reaction that requires thiamine (B1217682) diphosphate (B83284) as a cofactor. asm.orggoogle.com
Direct studies detailing the conjugation of this compound in cell-free or cellular models are not available in the current body of scientific literature. However, the metabolic fate of structurally related compounds, such as ethyl vanillin and its metabolites, provides strong indications of likely conjugation pathways.
Metabolism studies of ethyl vanillin in rats have shown that its primary acid metabolite, ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid), undergoes extensive Phase II conjugation before excretion. inchem.org Analysis of urine following administration of ethyl vanillin revealed that the major metabolites were glucuronide and sulfate (B86663) conjugates of ethyl vanillic acid, accounting for 56-62% of the excreted products. inchem.orgnih.gov A smaller fraction was conjugated with glycine. inchem.org
Based on these findings, it is highly probable that if this compound were to undergo oxidation to its corresponding benzoic acid derivative (4-ethoxy-3-methoxybenzoic acid), it would subsequently be conjugated with glucuronic acid and sulfate. These conjugation reactions are common detoxification pathways that increase the water solubility of xenobiotic compounds, facilitating their renal clearance.
Microbial Degradation and Bioremediation Potential
The microbial degradation of the 4-ethoxy-3-methoxyphenyl moiety has been investigated, primarily in the context of lignin (B12514952) decomposition and engineered biotransformations. These studies underscore the potential for using microorganisms in bioremediation applications.
The white-rot fungus Phanerochaete chrysosporium is known for its ability to degrade lignin, a complex aromatic polymer. In a study using a lignin model compound, 3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid, the fungus was shown to metabolize the substrate under ligninolytic conditions. asm.org The initial step in the degradation was an oxidative decarboxylation, leading to the formation of intermediates including 4-ethoxy-3-methoxybenzyl alcohol. asm.org This reaction is catalyzed by a family of extracellular heme enzymes, such as diarylpropane oxygenase (lignin peroxidase). nih.govnih.govpnas.org
Furthermore, the potential for bioremediation is highlighted by the use of genetically engineered bacteria. As mentioned previously, recombinant E. coli expressing benzoylformate decarboxylase from Pseudomonas putida can efficiently convert an ethoxy-mandelic acid derivative into a valuable aromatic aldehyde. nih.gov This demonstrates that specific enzymatic steps involved in the degradation of this compound can be harnessed within microbial systems for targeted biotransformations.
| Microorganism | Substrate | Key Enzyme/System | Metabolic Products | Reference |
|---|---|---|---|---|
| Phanerochaete chrysosporium | 3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid | Ligninolytic System (e.g., Diarylpropane Oxygenase) | 4-ethoxy-3-methoxybenzyl alcohol, Anisyl alcohol | asm.org |
| Recombinant Escherichia coli | (S)-3-ethoxy-4-hydroxymandelic acid | Benzoylformate Decarboxylase (from P. putida) | Ethyl vanillin | nih.gov |
Metabolic Fates and Intermediates in Non-Human Model Systems (e.g., animal models, plant systems, yeast)
Specific research on the complete metabolic fate and intermediates of this compound in animal, plant, or yeast models has not been identified in the reviewed scientific literature. The most relevant available data comes from studies on ethyl vanillin in rats.
When rats were administered ethyl vanillin, it was rapidly absorbed and metabolized. The principal metabolite identified was ethyl vanillic acid. inchem.org This suggests that if this compound were present, a likely metabolic step would be its oxidation to the corresponding benzoic acid derivative. The study also noted that after consumption of ethyl vanillin-flavored foods, human urine contained high concentrations of ethyl vanillic acid and trace amounts of 3-ethoxy-4-hydroxy-mandelic acid, indicating that the mandelic acid structure can be a metabolic intermediate in mammals. inchem.org
| Model System | Administered Compound | Observed Metabolites | Metabolic Pathway Implication | Reference |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Ethyl Vanillin | Ethyl vanillic acid (major), Glucuronide and sulfate conjugates of ethyl vanillic acid | Oxidation of the aldehyde group to a carboxylic acid, followed by extensive Phase II conjugation. | inchem.org |
Biochemical Roles and Mechanistic Investigations
Interaction with Specific Enzymes: Substrate Specificity and Catalytic Activity
There is currently no available research data on the interaction of 4-ethoxy-3-methoxymandelic acid with any specific enzymes. Consequently, information regarding its substrate specificity and any potential catalytic activity is unknown.
Role as a Metabolic Intermediate or End Product in Defined Biochemical Cycles
Scientific literature does not presently identify this compound as a metabolic intermediate or an end product within any defined biochemical cycles. Its metabolic pathways, if any, have not been elucidated.
Modulation of Cellular Pathways in Model Organisms and Cell Lines (Non-Human)
There are no published studies on the effects of this compound on cellular pathways in any non-human model organisms or cell lines. Therefore, its potential to modulate cellular functions is yet to be investigated.
Synthesis and Investigation of Structural Analogs and Derivatives
Design and Synthesis of 4-Ethoxy-3-methoxymandelic Acid Analogs
The synthesis of this compound can be approached through established chemical transformations, primarily involving the condensation of a substituted phenol (B47542) with glyoxylic acid. A plausible synthetic route starts from isovanillin, which is first ethylated to produce 4-ethoxy-3-methoxybenzaldehyde (B93258). ui.ac.idgoogle.com This aldehyde can then be converted to the corresponding mandelic acid.
A common method for synthesizing similar mandelic acid derivatives, such as 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), involves the slow, base-catalyzed addition of an ice-cold aqueous solution of glyoxylic acid to a cold alkaline solution of the corresponding phenol (in that case, guaiacol). orgsyn.orgnist.gov This one-step condensation procedure has been shown to produce VMA in yields of 68-75%. ui.ac.idorgsyn.org A similar strategy could be employed for this compound, starting with the corresponding phenol, 3-methoxy-4-ethoxyphenol.
Aromatic Ring Modifications:
Substituents on the aromatic ring can be varied to modulate electronic and steric properties. Key modifications could include:
Altering Alkoxy Groups: The ethoxy and methoxy (B1213986) groups at the C4 and C3 positions, respectively, can be interchanged or replaced with other alkyl or aryl ethers. The synthesis of related compounds like 4-methoxymandelic acid has been documented, providing a basis for these modifications. acs.org
Introducing Halogens: The incorporation of halogen atoms (F, Cl, Br) at different positions on the aromatic ring can significantly alter the electronic nature and lipophilicity of the molecule.
Varying Positional Isomers: The positions of the ethoxy and methoxy groups can be rearranged to create isomeric analogs, which can help in understanding the spatial requirements for any observed activity.
Side Chain Modifications:
The mandelic acid side chain, with its chiral center and hydroxyl and carboxyl functional groups, offers several points for modification:
Hydroxyl Group Derivatization: The α-hydroxyl group can be acylated or alkylated to produce esters and ethers, respectively.
Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or other carboxylic acid derivatives.
Modification of the α-Carbon: The hydrogen at the α-carbon can potentially be replaced with other substituents, although this is a more synthetically challenging modification.
These modifications allow for a systematic investigation of how structural changes impact the molecule's chemical and physical properties.
The carboxylic acid moiety of this compound is a prime target for derivatization to produce esters and amides. These derivatives can exhibit different solubility, stability, and reactivity profiles compared to the parent acid.
Ester Synthesis:
Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reacting this compound with ethanol (B145695) would yield ethyl 4-ethoxy-3-methoxymandelate. Studies on the enzymatic and chemical synthesis of esters of mandelic acid and its derivatives provide a solid foundation for these transformations. nih.gov
Amide Synthesis:
Amide derivatives can be prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine.
Structure-Activity Relationship (SAR) Studies in Non-Biological or In Vitro Contexts
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its observed effects. In a non-biological or in vitro context for this compound and its analogs, these studies could focus on various chemical or physical properties.
For instance, the chiral nature of mandelic acid derivatives makes them interesting subjects for studies on enantioselective recognition. Research on other mandelic acid derivatives has shown that modifications to both the carboxyl and hydroxyl groups, as well as substitutions on the aromatic ring, can significantly influence their interaction with chiral selectors in techniques like gas chromatography. acs.orgnih.gov The hydrogen-bonding ability of the hydroxyl and carboxyl groups often plays a crucial role in these interactions.
A systematic study of a library of this compound analogs with varied substituents could be undertaken to establish SAR for properties such as:
Chelating ability: The presence of the α-hydroxy carboxylate moiety suggests potential for metal ion chelation. SAR studies could explore how aromatic ring substituents influence the stability of metal complexes.
Antioxidant potential: Phenolic compounds are known for their antioxidant properties. The effect of the ethoxy and methoxy groups, and other ring substituents, on the radical scavenging ability could be investigated.
Physicochemical properties: Properties like lipophilicity (logP), acidity (pKa), and solubility can be measured for a series of analogs to understand how structural changes affect these fundamental characteristics.
A hypothetical SAR study might reveal the following trends, which could be presented in an interactive data table:
| Analog | Modification | Observed In Vitro Effect (Example: Chiral Recognition Factor) |
| 1 | Parent Compound | Baseline |
| 2 | 4-methoxy-3-ethoxy isomer | Increased/Decreased |
| 3 | 4-propoxy-3-methoxy analog | Increased/Decreased |
| 4 | 5-chloro-4-ethoxy-3-methoxy analog | Increased/Decreased |
| 5 | Methyl ester of parent | Altered |
| 6 | Amide of parent | Altered |
This systematic approach allows for the development of a predictive understanding of how molecular structure dictates function in a non-biological setting.
Application of Analogs as Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to help elucidate their function in biochemical pathways. While there is no specific literature detailing the use of this compound analogs as chemical probes, the general principles of probe design can be applied to this class of compounds.
Mandelic acid and its derivatives are involved in various metabolic pathways, particularly in microorganisms. nih.gov Analogs of this compound could potentially be designed to interact with enzymes in these pathways. For a molecule to be an effective chemical probe, it typically needs to possess certain features:
Potency and Selectivity: It should interact with its intended target at low concentrations and have minimal off-target effects.
Mechanism of Action: A clear understanding of how the probe interacts with its target is essential.
Cellular Activity: For probes used in cellular contexts, they must be able to cross cell membranes.
A "Handle" for Detection: Often, probes are modified with a reporter group, such as a fluorescent tag or a biotin (B1667282) label, to allow for visualization or isolation of the target.
An analog of this compound could be synthesized with a reactive group or a tag to allow for its use as a probe. For example, a version with a terminal alkyne or azide (B81097) group could be prepared, which would allow for its attachment to reporter molecules via "click chemistry."
The development of such probes derived from this compound could enable researchers to investigate the role of specific enzymes in metabolic pathways, identify new drug targets, and gain a deeper understanding of cellular biochemistry.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of 4-Ethoxy-3-methoxymandelic acid. While direct computational studies on this specific ethoxy derivative are not abundant, valuable insights can be drawn from its parent compound, vanillylmandelic acid (VMA).
DFT calculations performed on VMA help to identify the most suitable binding sites and describe its interaction with other molecules. nih.gov These studies reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with biological targets. The presence of the ethoxy group in this compound, as opposed to the hydroxyl group in VMA, would be expected to alter the electron distribution and steric bulk, thereby influencing its reactivity and binding affinity.
The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Theoretical studies on similar phenolic compounds have shown that the substitution pattern on the benzene (B151609) ring significantly affects these energy levels. researchgate.net
Table 1: Theoretical Data for Structurally Related Compounds
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|---|
| Salicylic Acid Isomer | DFT/B3LYP | 6-311G(d,p) | - | - | - |
| 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one | DFT/B3LYP | 6-31G(d,p) | - | - | - |
Molecular Docking and Ligand-Biomacromolecule Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can predict its binding affinity and interaction patterns with various biological macromolecules, such as enzymes or receptors.
While specific docking studies on this compound are not detailed in the provided results, research on structurally similar ferulic acid derivatives provides a model for the types of interactions that might be expected. fip.org These studies show that compounds with a similar phenylpropanoid skeleton can bind to the active sites of enzymes like cyclooxygenase (COX). fip.org The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions. The ethoxy and methoxy (B1213986) groups of this compound would likely participate in hydrophobic interactions within a protein's binding pocket, while the carboxylic acid and hydroxyl groups would be key sites for hydrogen bonding.
The results of molecular docking are often expressed as a binding energy or a docking score, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable complex and a higher binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the influence of the solvent environment. For this compound, MD simulations can reveal its flexibility, preferred conformations in solution, and the stability of its interactions with biomacromolecules over time.
Simulations of related compounds, such as ferulic acid derivatives, have been used to assess the stability of ligand-protein complexes predicted by molecular docking. fip.org These simulations can confirm that the interactions observed in the static docking pose are maintained in a more realistic, dynamic environment. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand and protein.
The solvent, typically water in biological systems, plays a crucial role in molecular interactions. MD simulations explicitly model the solvent molecules, providing insights into how water mediates or competes with the interactions between the ligand and its target.
In Silico Prediction of Chemical Reactivity and Metabolic Pathways
In silico tools can predict the chemical reactivity and potential metabolic fate of a compound, which is a critical aspect of drug discovery and development. pensoft.net For this compound, these predictions can identify potential sites of metabolism and the resulting metabolites.
The prediction of metabolic pathways often involves knowledge-based systems that contain information about common metabolic reactions catalyzed by drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases. pensoft.netnih.gov For a molecule like this compound, several metabolic transformations can be anticipated based on its functional groups.
Common predicted metabolic reactions for compounds with similar structures include:
O-de-ethylation of the ethoxy group.
O-demethylation of the methoxy group. nih.gov
Hydroxylation of the aromatic ring. nih.gov
Oxidation of the secondary alcohol in the mandelic acid moiety. nih.gov
Glucuronidation or sulfation of the phenolic hydroxyl group and the carboxylic acid group. nih.gov
A study on the metabolism of 4-methoxy-α-PVP, which also contains a methoxy group on a phenyl ring, identified O-demethylation and hydroxylation as key metabolic pathways. nih.gov This suggests that similar enzymatic processes could be relevant for this compound.
Table 2: Predicted Metabolic Pathways for Methoxy-Containing Aromatic Compounds
| Metabolic Reaction | Predicted Outcome |
|---|---|
| O-Demethylation | Formation of a hydroxyl group |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring |
| Oxidation | Conversion of alcohol to ketone or aldehyde |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom |
This table is based on metabolic pathways identified for structurally related compounds and represents potential transformations for this compound. nih.gov
Emerging Research Directions and Future Perspectives for 4 Ethoxy 3 Methoxymandelic Acid
Emerging research into 4-ethoxy-3-methoxymandelic acid, a derivative of the more extensively studied 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid, VMA), is poised to leverage cutting-edge technologies and methodologies. While direct studies on this specific ethoxy derivative are nascent, the trajectory of related compounds provides a clear roadmap for future investigations. The following sections explore the potential integration of this compound into advanced research areas, from omics technologies to sustainable chemical synthesis.
Q & A
Q. What safety protocols are critical when handling 4-Ethoxy-3-methoxymandelic Acid in laboratory settings?
- Methodological Answer :
Researchers must use nitrile or neoprene gloves compliant with EU Regulation 2016/425 and EN 374 standards to prevent skin contact. Gloves should be inspected before use and removed without touching the outer surface to avoid contamination . Additional precautions include wearing long-sleeved lab coats, protective eyewear, and dust masks (JIS T8151-compliant) to mitigate inhalation risks . Work areas should be ventilated, and heat/moisture exposure avoided due to the compound’s thermal sensitivity . In case of exposure, rinse affected skin with soap/water for 15 minutes and seek medical consultation .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer :
Confirm the compound’s identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with PubChem records (InChI Key:LBYKODYNFRCBIR-UHFFFAOYSA-N) to verify molecular structure . For enantiomeric purity, employ chiral HPLC using a cellulose-based column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase, as demonstrated in enantiomer separation studies of structurally similar mandelic acid derivatives .
Advanced Research Questions
Q. What experimental designs are effective for studying enzymatic degradation of this compound by lignin-modifying enzymes?
- Methodological Answer :
Use laccase (EC 1.10.3.2) or lignin peroxidase (LiP) in buffered solutions (pH 3–5) under aerobic conditions. Monitor degradation kinetics via UV-Vis spectroscopy at 280 nm (aromatic ring absorption) and quantify intermediates using LC-MS. For example, lignin peroxidase catalyzes single-electron oxidation, generating aryl cation radicals that undergo Cα-Cβ cleavage, a mechanism observed in 4-methoxymandelic acid degradation . Control experiments should include enzyme inhibition (e.g., with NaN₃ for laccase) to confirm catalytic specificity.
Q. How can isotopic labeling resolve metabolic pathways of this compound in catecholamine research?
- Methodological Answer :
Synthesize ¹³C₆-labeled this compound (e.g., via isotopic incorporation during methoxy group synthesis) to trace metabolic flux in in vitro models. Use stable isotope-resolved metabolomics (SIRM) with LC-HRMS to track labeled intermediates in pathways such as dopamine degradation. This approach has been validated in studies of vanillylmandelic acid (VMA), a structural analog, where ¹³C labeling elucidated renal clearance mechanisms .
Q. What analytical strategies address contradictions in reported oxidative mechanisms under varying enzymatic conditions?
- Methodological Answer :
Systematic comparison of reactive oxygen species (ROS) profiles—using electron paramagnetic resonance (EPR) with spin traps like DMPO—can differentiate between laccase-mediated (O₂-dependent) and peroxidase-driven (H₂O₂-dependent) oxidation. For example, lignin peroxidase generates hydroxyl radicals (•OH) via Fenton chemistry, while laccase produces superoxide (O₂•⁻), leading to distinct degradation products . Triplicate experiments under controlled O₂/H₂O₂ levels are critical to reconcile conflicting data.
Q. How can researchers optimize enantiomeric resolution of this compound for pharmacological studies?
- Methodological Answer :
Apply capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector in a 50 mM borate buffer (pH 9.3). This method achieved baseline separation (Rs > 2.0) for 4-methoxymandelic acid enantiomers, with migration times <15 minutes . Alternatively, use supercritical fluid chromatography (SFC) with a Chiralpak IG column and CO₂/ethanol mobile phase for higher throughput. Validate enantiopurity via polarimetry ([α]D²⁵) and compare with literature values for VMA ([α]D²⁵ = +30° for R-enantiomer) .
Methodological Notes
- Contradiction Management : Discrepancies in oxidative pathways (e.g., radical vs. ionic mechanisms) require kinetic isotope effect (KIE) studies using deuterated substrates to identify rate-determining steps .
- Data Validation : Cross-reference toxicity and stability data with regulatory databases (e.g., ECHA, PubChem) due to gaps in vendor-provided SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
